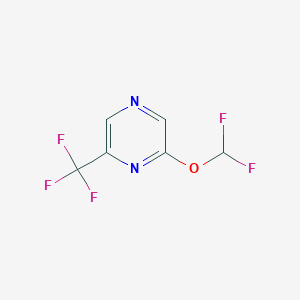
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine is a fluorinated heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a pyrazine ring. One common method involves the reaction of pyrazine derivatives with difluoromethoxy and trifluoromethyl reagents under controlled conditions. For example, trifluoromethyl triflate can be used as a source of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl triflate for trifluoromethylation and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazine derivatives.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It can be used in the development of fluorinated biomolecules for studying biological processes.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and reactivity
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine involves its interaction with molecular targets through its difluoromethoxy and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific targets, leading to its desired effects. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)pyrazine: Lacks the difluoromethoxy group but shares the trifluoromethyl group.
2-(Difluoromethoxy)pyrazine: Lacks the trifluoromethyl group but shares the difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)-6-(trifluoromethyl)pyrazine is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C6H3F5N2O |
|---|---|
Poids moléculaire |
214.09 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-6-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C6H3F5N2O/c7-5(8)14-4-2-12-1-3(13-4)6(9,10)11/h1-2,5H |
Clé InChI |
YJWDDNQVSDTWJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=N1)OC(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


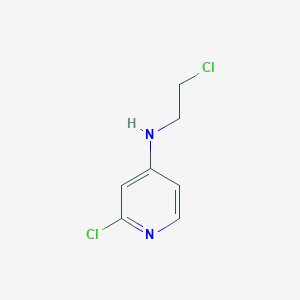
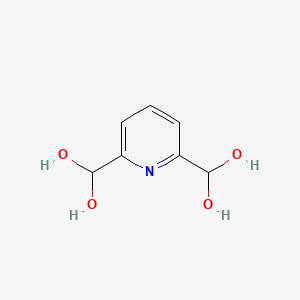
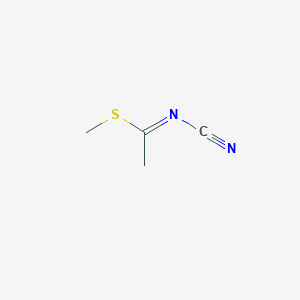
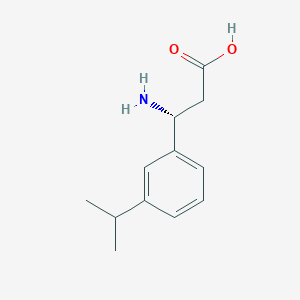

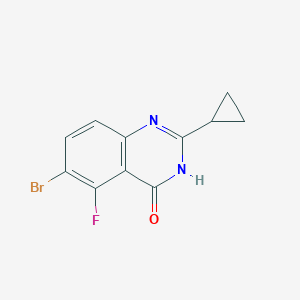
![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)
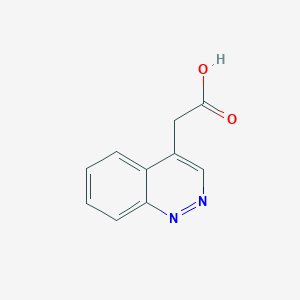

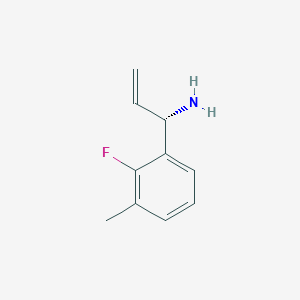
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)

![N-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B13029079.png)
